molecular formula C9H8Cl2O2 B594347 Methyl 4-chloro-3-(chloromethyl)benzoate CAS No. 1211505-19-9

Methyl 4-chloro-3-(chloromethyl)benzoate

Cat. No.: B594347
CAS No.: 1211505-19-9
M. Wt: 219.061
InChI Key: BTRQEROYWWKDKN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a chlorinated derivative of methyl benzoate and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(chloromethyl)benzoate can be synthesized through a multi-step process :

    Benzoic acid reacts with anhydrous thionyl chloride: to generate benzoic acid chloride.

    Benzoic acid chloride reacts with methanol: to produce methyl benzoate.

    Methyl benzoate reacts with methylene chloride: in the presence of a chlorinating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(chloromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Methyl 4-chloro-3-(chloromethyl)benzoate is used in various scientific research applications :

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(chloromethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-(chloromethyl)benzoate is unique due to the presence of both a chloromethyl and a chloro substituent on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-chloro-3-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRQEROYWWKDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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